molecular formula C24H30N4O7S2 B2819958 ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 449782-33-6

ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No.: B2819958
CAS No.: 449782-33-6
M. Wt: 550.65
InChI Key: FJVZYPPCIWHYBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate features a complex heterocyclic scaffold with distinct functional groups:

  • A morpholine-4-carbonyl group at position 3, enhancing solubility and pharmacokinetic properties due to morpholine’s hydrophilic nature . An ethyl ester at position 6, which may influence metabolic stability and bioavailability.

Properties

IUPAC Name

ethyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-3-(morpholine-4-carbonyl)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O7S2/c1-4-35-24(31)28-10-9-18-19(15-28)36-22(20(18)23(30)27-11-13-34-14-12-27)25-21(29)16-5-7-17(8-6-16)37(32,33)26(2)3/h5-8H,4,9-15H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJVZYPPCIWHYBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N3CCOCC3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O7S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-3-(morpholine-4-carbonyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, which includes a thieno[2,3-c]pyridine core and various functional groups, suggests a diverse range of biological activities. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C₁₈H₁₈N₄O₅S, with a molecular weight of approximately 398.48 g/mol. Its structure features multiple ring systems and functional groups that contribute to its reactivity and biological interactions.

Property Value
Molecular FormulaC₁₈H₁₈N₄O₅S
Molecular Weight398.48 g/mol
Core StructureThieno[2,3-c]pyridine
Functional GroupsSulfamoyl, Benzamide

Synthesis

The synthesis of this compound typically involves several steps that require precise control of reaction conditions. Common solvents used include dichloromethane and acetonitrile to facilitate solubility and reactivity. The synthetic pathway includes:

  • Formation of the Thieno-Pyridine Core : This step involves cyclization reactions that form the core structure.
  • Introduction of Functional Groups : Subsequent reactions introduce the sulfamoyl and morpholine moieties.
  • Final Esterification : The final step typically involves esterification to yield the ethyl ester form.

Research indicates that compounds with similar structures often act as inhibitors or modulators in various biological pathways, particularly those related to inflammation and cancer progression. The mechanism of action for this compound may involve interactions with specific enzymes or receptors:

  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with cellular receptors that regulate cell signaling.

Case Studies and Research Findings

  • Cancer Cell Line Studies : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For example:
    • A549 (lung carcinoma) and HeLa (cervical carcinoma) cells showed significant sensitivity to the compound in vitro.
    • The compound's mechanism appears to involve inhibition of tubulin polymerization, a critical process for cell division.
  • Anti-inflammatory Potential : Similar compounds have demonstrated anti-inflammatory properties by modulating signaling pathways associated with inflammatory responses.

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

Compound Target Activity IC50 (µM)
Ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)AntitumorTBD
N-[4-[2-(amino-3,4-dihydro-4-oxo-7H-pyrrolo]]Dual inhibitor (TS/DHFR)Similar potency
Clopidogrel-related Compound BAntiplateletTBD

Comparison with Similar Compounds

Thiazolo-Pyrimidine Derivatives ()

Compounds 11a and 11b from share functional similarities but differ in core structure:

Feature Target Compound Thiazolo-Pyrimidine Derivatives (11a/b)
Core Thieno[2,3-c]pyridine Thiazolo[3,2-a]pyrimidine
Substituents Dimethylsulfamoyl, morpholine, ethyl ester Cyano, methylfuran, aromatic aldehydes
Key Functional Groups Sulfonamide, ester Cyano, ketone, fused aromatic rings
Synthetic Route Not described in evidence Condensation with chloroacetic acid

Implications :

  • The thiazolo-pyrimidine core in 11a/b may exhibit greater planarity, favoring intercalation in biological targets.

Thieno[2,3-c]pyridine Analogs ()

A structurally similar compound from , ethyl 2-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]carbonylamino]-3-morpholin-4-ylcarbonyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate, differs in sulfonamide substitution:

Feature Target Compound Compound
Sulfonamide Group N,N-Dimethylsulfamoyl 2,6-Dimethylmorpholinyl sulfonyl
Morpholine Position At position 3 (carbonyl-linked) At position 3 and sulfonyl-linked substituent
Bioactivity Hypothesized enzyme inhibition Not reported; structural focus only

Implications :

  • The dimethylmorpholinyl sulfonyl group in the compound may confer greater steric hindrance and altered solubility compared to the dimethylsulfamoyl group in the target compound.
  • Both compounds retain morpholine moieties, suggesting shared strategies to improve water solubility .

Pyridazine and Pyrrolo-Pyridazine Derivatives ()

Patent compounds in , such as (4aR)-N-[2-(6-cyano-5-methylpyrimidin-4-yl)-4-(trifluoromethyl)phenyl]-1-[[2,3-difluoro-4-(2-morpholin-4-ylethoxy)phenyl]methyl]-4-hydroxy-4a-methyl-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide, differ in core but share functional motifs:

Feature Target Compound Patent Compound ()
Core Thieno[2,3-c]pyridine Pyrrolo[1,2-b]pyridazine
Key Groups Sulfonamide, ethyl ester Trifluoromethyl, cyano, morpholinylethoxy
Potential Targets Enzymes (e.g., carbonic anhydrase) Likely kinase or GPCR targets (patent context)

Implications :

  • The trifluoromethyl and cyano groups in the patent compound may enhance metabolic stability and target affinity compared to the target compound’s sulfonamide.
  • Both compounds employ morpholine derivatives, underscoring their utility in drug design .

NMR Spectral Comparisons ()

highlights NMR chemical shift differences in structurally similar compounds. For the target compound:

  • Regions of Interest : Chemical shifts in the sulfonamide and morpholine regions (analogous to "Region A/B" in ) would likely differ from analogs due to electronic effects of the dimethylsulfamoyl group.
  • Key Contrasts :
    • The N,N-dimethyl group in the sulfonamide may deshield nearby protons, causing downfield shifts compared to unsubstituted sulfonamides.
    • Morpholine carbonyl protons in the target compound may exhibit shifts distinct from ester-linked morpholine derivatives .

Q & A

Q. What are the key synthetic strategies for preparing this thienopyridine derivative, and how are reaction conditions optimized?

The synthesis involves multi-step organic reactions, including:

  • Amidation : Coupling 4-(N,N-dimethylsulfamoyl)benzoyl chloride with the amino group of the thienopyridine core under anhydrous conditions (e.g., DCM, 0–5°C) to minimize side reactions .
  • Morpholine Incorporation : Introducing the morpholine-4-carbonyl group via carbodiimide-mediated coupling (e.g., EDC/HOBt) in aprotic solvents like DMF .
  • Ethyl Ester Protection : Ethyl chloroformate is used to protect the carboxyl group, requiring pH control (e.g., NaHCO₃ buffer) to prevent hydrolysis . Optimization : Reaction parameters (temperature, solvent polarity, stoichiometry) are systematically adjusted using Design of Experiments (DoE) to maximize yield (>70%) and purity (>95%, monitored via HPLC) .

Q. Which functional groups in this compound are critical for its reported bioactivity?

Key pharmacophores include:

  • Morpholine-4-carbonyl : Enhances solubility and modulates interactions with polar residues in target proteins .
  • N,N-Dimethylsulfamoyl Benzamido : Imparts electron-withdrawing effects, stabilizing π-π stacking in enzyme active sites (e.g., kinase inhibition) .
  • Thienopyridine Core : Provides a rigid scaffold for spatial alignment of substituents, critical for binding affinity . Structural validation via 1H^{1}\text{H}/13C^{13}\text{C} NMR and IR confirms functional group integrity .

Q. What analytical techniques are essential for characterizing this compound?

  • HPLC : Purity assessment using reverse-phase C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .
  • NMR Spectroscopy : 1H^{1}\text{H} (500 MHz) and 13C^{13}\text{C} (125 MHz) in DMSO-d₆ to resolve diastereotopic protons and confirm stereochemistry .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks ([M+H]⁺) validate the molecular formula (e.g., C₂₄H₃₁N₅O₆S₂) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • In Vitro Cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
  • Enzyme Inhibition : Kinase profiling (e.g., EGFR, PI3K) using fluorescence-based ADP-Glo™ assays .
  • Anti-inflammatory Activity : COX-1/COX-2 inhibition measured via prostaglandin E₂ ELISA .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR vs. X-ray) be resolved during structural elucidation?

Discrepancies often arise from dynamic processes (e.g., rotameric equilibria in solution). Strategies include:

  • Variable-Temperature NMR : Identify coalescence temperatures to confirm conformational flexibility .
  • X-ray Crystallography : Resolve absolute configuration and compare with NMR-derived NOE correlations .
  • DFT Calculations : Simulate NMR chemical shifts (GIAO method) to match experimental data .

Q. What methodologies optimize the regioselectivity of sulfamoyl group incorporation during synthesis?

  • Directed Ortho-Metalation : Use of directing groups (e.g., tert-butoxycarbonyl) to position sulfamoyl moieties .
  • Protection-Deprotection : Temporarily block reactive sites (e.g., morpholine nitrogen) with Boc groups to prevent undesired substitutions .
  • Microwave-Assisted Synthesis : Accelerate reaction kinetics, favoring thermodynamically stable regioisomers .

Q. How can computational modeling guide SAR studies for this compound?

  • Molecular Docking (AutoDock Vina) : Predict binding poses in target proteins (e.g., EGFR; PDB: 1M17) to prioritize substituents for synthesis .
  • QSAR Models : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with bioactivity data to design analogs .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify critical interactions (e.g., hydrogen bonds with Asp831) .

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy data?

  • Metabolic Stability Assays : Liver microsome incubations (human/rat) to identify rapid clearance pathways (e.g., CYP3A4-mediated oxidation) .
  • Prodrug Strategies : Modify ester groups to enhance bioavailability (e.g., replace ethyl with pivaloyloxymethyl) .
  • Toxicogenomics : RNA-seq profiling of treated tissues to uncover off-target effects (e.g., oxidative stress pathways) .

Q. How can degradation pathways be analyzed to improve formulation stability?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13), followed by LC-MS/MS to identify degradation products .
  • Excipient Screening : Test stabilizers (e.g., ascorbic acid for oxidation, cyclodextrins for hydrolysis) in lyophilized formulations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.